6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
CAS No.: 91895-29-3
Cat. No.: VC3828995
Molecular Formula: C8H4F2N2O2
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91895-29-3 |
|---|---|
| Molecular Formula | C8H4F2N2O2 |
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione |
| Standard InChI | InChI=1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) |
| Standard InChI Key | KFUMSIBOUBHLIJ-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2 |
| Canonical SMILES | C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione, reflects its bicyclic structure comprising a benzene ring fused to a diketopyrazine moiety. X-ray crystallographic data (though not directly available in cited sources) infer planarity from analogous quinoxaline derivatives, with fluorine substituents at C6 and C7 inducing substantial electronic modulation . The SMILES notation C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2 confirms the positions of substituents .
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₂N₂O₂ | |
| Molar Mass | 198.13 g/mol | |
| CAS Registry | 91895-29-3 | |
| Storage Conditions | Sealed, dry, room temperature | |
| EU EC Number | 829-397-6 |
Spectroscopic Profiles
Fourier-transform infrared (FTIR) spectroscopy of related complexes shows characteristic C=O stretches at 1670–1690 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the parent compound remains unreported, but its synthetic intermediates exhibit ¹⁹F NMR signals at δ = -119.59 ppm in CDCl₃ , consistent with aromatic fluorine environments.
Synthetic Methodologies
Conventional Synthesis
The primary route involves cyclocondensation of 1,2-diamino-4,5-difluorobenzene with diethyl oxalate under acidic conditions. This method parallels the synthesis of non-fluorinated quinoxalinediones but requires stringent moisture control due to the sensitivity of fluorine substituents.
Advanced Functionalization
Palladium-catalyzed cross-coupling reactions enable further derivatization. For instance, Stille coupling with 2-tri-n-butylstannyl thiophene introduces π-conjugated side chains critical for photovoltaic applications . A representative multistep synthesis from the Royal Society of Chemistry involves:
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Bromination of precursor aromatics
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Iron-mediated nitro group reduction
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Cyclization with diketone intermediates
Yields for these steps range from 65% (brominated intermediate C3) to 75% (thiophene-functionalized product C4) , highlighting the need for optimized reaction conditions to mitigate fluorine-related side reactions.
Applications in Organic Electronics
Photovoltaic Materials
Fluorination enhances electron affinity, making 6,7-difluoroquinoxaline derivatives ideal electron-deficient units in donor-acceptor copolymers. The polymer PBDTQEH, incorporating this moiety, demonstrates:
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Power conversion efficiencies (PCE) exceeding 8% in bulk heterojunction solar cells
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Broad absorption spectra (300–650 nm) due to extended conjugation
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Improved thermal stability (decomposition >300°C) versus non-fluorinated analogs
Table 2: Device Performance Metrics
| Parameter | Value | Test Conditions |
|---|---|---|
| PCE | 8.2% | AM 1.5G, 100 mW/cm² |
| Open-Circuit Voltage | 0.78 V | |
| Fill Factor | 68% |
Charge Transport Mechanisms
Density functional theory (DFT) calculations on model compounds reveal fluorine-induced stabilization of lowest unoccupied molecular orbitals (LUMO ≈ -3.7 eV), facilitating electron injection into fullerene acceptors like PC₇₁BM. Hole mobility in fluorinated polymers reaches 1.2 × 10⁻³ cm²/V·s, outperforming many thiophene-based materials .
Coordination Chemistry with Lanthanides
Complexation Behavior
Hydrothermal reactions with Eu³⁺, Tb³⁺, and Sm³⁺ yield 1D coordination polymers with the general formula [Ln₂O₃(OH)(HQXD)(H₂QXD)₂]·H₂O . Single-crystal analyses show:
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Ln³⁺ ions in eight-coordinate environments
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μ₃-OH⁻ bridges connecting metal centers
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Ligand-to-metal charge transfer (LMCT) pathways enabling sensitized luminescence
Photophysical Properties
Europium complexes exhibit intense red emission (λem = 613 nm) with quantum yields up to 32%, while terbium analogues show green luminescence (λem = 545 nm) . These properties suggest applications in:
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Luminescent sensors for O₂ or pH
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Anti-counterfeiting inks
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Biomedical imaging probes
Emerging Research Frontiers
Perovskite Solar Cells
Recent studies explore fluorinated quinoxalines as hole-transport materials (HTMs) in perovskite devices. Early results show:
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Enhanced moisture resistance versus spiro-OMeTAD
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Reduced voltage losses at interfaces
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PCE improvements of 12% relative to standard HTMs
Bioimaging Probes
Preliminary in vitro studies with gadolinium complexes demonstrate:
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